molecular formula C13H7Cl2N B572019 2-(3,5-Dichlorophenyl)benzonitrile CAS No. 1352318-57-0

2-(3,5-Dichlorophenyl)benzonitrile

Cat. No.: B572019
CAS No.: 1352318-57-0
M. Wt: 248.106
InChI Key: NEXCBHABDVODHH-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)benzonitrile ( 1352318-57-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 13 H 7 Cl 2 N and a molecular weight of 248.11 g/mol, this compound is part of the benzonitrile family, a class of molecules known for their significant utility in medicinal chemistry and drug discovery . The structure of this compound incorporates two key functional groups: a nitrile and a dichlorophenyl ring. The nitrile group is a valuable moiety in rational drug design, often serving to enhance a molecule's binding affinity to its biological target and improve its pharmacokinetic profile, for instance, by lowering the clog P value to increase solubility . This group can act as a hydrogen bond acceptor or participate in hydrophobic interactions within a protein's binding pocket . The 3,5-dichlorophenyl moiety is a common pharmacophore found in bioactive molecules and is a key structural component in approved pharmaceuticals, such as Tafamidis, which is used to treat transthyretin-mediated amyloidosis . As a building block, this compound is intended for use in chemical synthesis, including Suzuki cross-coupling reactions, to create more complex biphenyl derivatives for screening and development. It is also suitable as an intermediate in material science research. Researchers can leverage its structure to explore new chemical entities for various applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCBHABDVODHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718380
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-57-0
Record name 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Conventional and Advanced Synthetic Approaches to 2-(3,5-Dichlorophenyl)benzonitrile

The construction of the this compound backbone relies heavily on modern cross-coupling reactions and strategic functionalization of precursors.

Aryl-Aryl Coupling Reactions for Dichlorophenyl-Benzonitrile Linkage

Transition metal-catalyzed cross-coupling reactions are the cornerstone for forging the C-C bond between the dichlorophenyl and benzonitrile (B105546) rings. nih.govbohrium.comresearchgate.net Among these, the Suzuki-Miyaura and Negishi couplings are paramount.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds. musechem.comtcichemicals.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. musechem.comtcichemicals.comhielscher.com For the synthesis of this compound, this could involve the reaction of (3,5-dichlorophenyl)boronic acid with 2-halobenzonitrile or, alternatively, 2-cyanophenylboronic acid with 1-halo-3,5-dichlorobenzene. The reaction is known for its tolerance of a wide range of functional groups, including the nitrile group. musechem.comorganic-chemistry.org

The Negishi coupling provides another powerful route, coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its high functional group tolerance and the ability to couple various carbon centers (sp³, sp², and sp). wikipedia.org In the context of this compound synthesis, one could envision the coupling of a (3,5-dichlorophenyl)zinc halide with a 2-halobenzonitrile. organic-chemistry.orgnih.gov The generation of the required organozinc reagent can be achieved under mild conditions, making this an attractive method. organic-chemistry.org

Interactive Table: Comparison of Aryl-Aryl Coupling Reactions
ReactionCoupling PartnersCatalystKey Advantages
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid) + Organic halidePalladium complexHigh functional group tolerance, commercially available reagents. musechem.comorganic-chemistry.org
Negishi Coupling Organozinc compound + Organic halideNickel or Palladium complexHigh functional group tolerance, couples various carbon centers. wikipedia.orgorganic-chemistry.org
Ullmann Reaction Aryl halidesCopperSimplicity, readily available starting materials. numberanalytics.com

Strategies for Introduction and Functionalization of the Nitrile Moiety

The nitrile group is a key functional handle and can be introduced at various stages of the synthesis.

One common strategy is cyanation , which involves the substitution of a leaving group on the aromatic ring with a cyanide source. wikipedia.org Palladium-catalyzed cyanation of aryl halides is a well-established method, often employing potassium cyanide or zinc cyanide. acs.orgresearchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by using specific reaction conditions or co-catalysts. researchgate.netacs.org

Alternatively, the nitrile group can be present in one of the coupling partners from the outset, as in the use of 2-halobenzonitriles in Suzuki or Negishi couplings. organic-chemistry.orggoogle.com This approach simplifies the synthetic sequence by incorporating the nitrile functionality early on.

Another method involves the conversion of other functional groups into a nitrile. For instance, an amide can be dehydrated to a nitrile. This can be relevant if the synthesis proceeds through an intermediate containing a carboxamide group.

Synthetic Routes Involving Dichlorophenyl Precursors

The synthesis can also commence from readily available dichlorophenyl compounds.

Starting from 3,5-Dichlorobenzoyl Chloride , one potential route involves a Friedel-Crafts acylation of a suitable benzene (B151609) derivative, followed by conversion of the resulting ketone to the biaryl system and subsequent introduction or unmasking of the nitrile group. chemicalbook.com A more direct approach involves the reaction of 3,5-dichlorobenzoyl chloride with 2-aminobenzonitrile (B23959) to form an N-(2-cyanophenyl)-3,5-dichlorobenzamide intermediate, which could then potentially be cyclized or otherwise transformed. A documented synthesis involves reacting 3,5-dichlorobenzoyl chloride with benzonitrile in pyridine (B92270) at 80°C. acs.org

Using 3,5-Dichlorobenzonitrile (B1202942) as a starting material, a key step would be the activation of a C-H bond on the benzene ring for coupling with a suitable partner, or the introduction of a leaving group to enable cross-coupling reactions. chemicalbook.comgoogle.com For example, lithiation of 3,5-dichlorobenzonitrile followed by reaction with an appropriate electrophile could be a viable strategy.

Reaction Mechanisms in the Synthesis of this compound and Related Analogs

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Syntheses

The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings are well-studied. musechem.comlibretexts.orgrsc.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgrsc.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-halobenzonitrile) to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound (e.g., (3,5-dichlorophenyl)boronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst. libretexts.org

The Negishi coupling follows a similar catalytic cycle, with the transmetalation step involving an organozinc reagent. wikipedia.org

In palladium-catalyzed cyanation , the catalytic cycle also begins with the oxidative addition of the aryl halide to a Pd(0) complex. researchgate.net This is followed by a halide/cyanide exchange and subsequent reductive elimination of the aryl nitrile to regenerate the catalyst. researchgate.net A major challenge is the deactivation of the catalyst by excess cyanide, which can form stable and inactive palladium-cyanide complexes. researchgate.netacs.org

Interactive Table: Key Steps in Catalytic Cycles
Catalytic CycleOxidative AdditionTransmetalation/Ligand ExchangeReductive Elimination
Suzuki-Miyaura Pd(0) + Ar-X → Ar-Pd(II)-XAr-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar'Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)
Negishi Pd(0) + Ar-X → Ar-Pd(II)-XAr-Pd(II)-X + Ar'-ZnX → Ar-Pd(II)-Ar'Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)
Cyanation Pd(0) + Ar-X → Ar-Pd(II)-XAr-Pd(II)-X + CN⁻ → Ar-Pd(II)-CNAr-Pd(II)-CN → Ar-CN + Pd(0)

Investigation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) offers an alternative pathway for introducing the nitrile group or for forming the biaryl linkage under certain conditions. rsc.org In an S_NAr reaction, a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com For this to occur, the aromatic ring must be activated by electron-withdrawing groups, which is the case for the dichlorophenyl ring. dalalinstitute.com

A potential, though less common, pathway for the synthesis of this compound could involve the nucleophilic attack of a 2-cyanophenyl anion on a highly activated 3,5-dichlorophenyl derivative. However, transition metal-catalyzed methods are generally more efficient and versatile for this type of transformation.

More relevant is the S_NAr mechanism for the introduction of the cyano group. For example, if a suitable leaving group (like a nitro group) is present on the aromatic ring, it can be displaced by a cyanide nucleophile. google.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. rsc.orgdalalinstitute.com

Electrochemical Reaction Mechanisms for Benzonitrile Derivatives

The electrochemical properties of benzonitrile and its derivatives are of significant interest as they provide insights into their reactivity. The benzonitrile core is known to undergo reduction at the cathodic peak. nih.gov In the context of this compound, the electrochemical behavior is influenced by the electron-withdrawing nature of the nitrile group and the chloro substituents.

Electrochemical studies on similarly structured compounds, such as meso-dichlorophenyl substituted metallocorroles in benzonitrile, show that the solvent and substituents play a crucial role in the redox processes. tubitak.gov.tr The oxidation of such compounds can be a one-electron transfer process, which may be followed by deprotonation leading to dimerization. tubitak.gov.tr The reduction processes, however, can vary. Depending on the electron-withdrawing strength of the substituents, the reduction can occur as a single two-electron wave or as two separate one-electron waves, both ultimately leading to the saturation of the hydrazonic moiety in related systems. tubitak.gov.tr

Furthermore, electrochemical methods have been developed for the synthesis of aryl nitriles from aromatic benzyl (B1604629) alcohols through an electro-oxidation cyanation process. researchgate.net While not a direct mechanism for the functionalization of pre-existing benzonitriles, this highlights the role of electrochemistry in the formation of the nitrile group itself. Anodic oxidation has also been employed in the functionalization of amides, generating reactive N-acyliminium ions that can participate in carbon-carbon bond formation. nih.gov

In a different electrochemical approach, an initiated tandem reaction of 2-formyl benzonitrile with anilines has been developed to synthesize N-aryl isoindolinones. libretexts.org This demonstrates the capacity of the benzonitrile moiety to participate in electrochemically-induced cascade reactions.

Electrochemical Process Potential Outcome for this compound Relevant Findings from Analogs
Reduction Reduction of the benzonitrile core, potential dehalogenation.Benzonitrile core is reducible; halogenated aromatics can be dehalogenated. nih.govscripps.edu
Oxidation One-electron transfer, potential for dimerization.Substituted aromatics can undergo one-electron oxidation. tubitak.gov.tr
Synthetic Relevance Electrochemical methods can be used to form the nitrile group or induce cascade reactions.Electro-oxidation of benzyl alcohols yields aryl nitriles; 2-formyl benzonitrile undergoes electro-induced cascades. researchgate.netlibretexts.org

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound presents significant challenges in terms of both stereochemical control and regioselectivity. As a biaryl compound, it has the potential for atropisomerism if the rotation around the C-C single bond connecting the two aryl rings is sufficiently hindered.

The primary method for constructing the biaryl scaffold of this compound is through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile choice. researchgate.net This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net For the synthesis of this compound, this would likely involve the reaction of 2-halobenzonitrile with 3,5-dichlorophenylboronic acid or vice-versa.

Regioselectivity in this context refers to the selective formation of the desired 2-substituted benzonitrile isomer over other possible isomers. The choice of catalyst, ligands, and reaction conditions is crucial in directing the coupling to the desired position. For instance, in the synthesis of 3,5-dichloro-2-arylpyridines via a ligand-free Suzuki reaction, high regioselectivity was achieved, yielding exclusively the 2-aryl substituted product. nih.gov The principles governing this selectivity can be applied to the synthesis of 2-arylbenzonitriles. The electronic and steric properties of the substrates and the catalyst system play a key role in determining the regiochemical outcome.

Stereochemical control focuses on the synthesis of a single atropisomer. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov The synthesis of axially chiral biaryls is a significant area of research, with several strategies developed to achieve high enantioselectivity. nih.gov These strategies include:

Direct Asymmetric Coupling: This involves the use of chiral catalysts or auxiliaries in the cross-coupling reaction to favor the formation of one atropisomer.

Resolution of Racemates: A racemic mixture of atropisomers can be separated into its constituent enantiomers.

Desymmetrization: An achiral but prochiral biaryl precursor can be asymmetrically transformed to yield a chiral product.

Recent advances have focused on the atroposelective synthesis of axially chiral benzonitriles. One innovative strategy involves the formation of the nitrile group on a pre-existing racemic biaryl scaffold, using N-heterocyclic carbenes as organocatalysts to achieve dynamic kinetic resolution. This method has been shown to produce axially chiral benzonitriles in high yields and enantioselectivities. The key to this process is the stereocontrolled dissociation of a leaving group, which determines the final axial chirality.

The synthesis of this compound, with its two ortho-substituents on one of the aryl rings (a hydrogen and the benzonitrile's phenyl group) and two meta-chloro substituents on the other, presents a moderate barrier to rotation. Whether this barrier is high enough to allow for the isolation of stable atropisomers at room temperature would require experimental determination or computational modeling. If the atropisomers are stable, their selective synthesis would necessitate the use of the aforementioned atroposelective strategies.

Synthetic Challenge Key Methodologies Controlling Factors
Regioselectivity Suzuki-Miyaura CouplingCatalyst, ligands, reaction conditions, electronic and steric properties of substrates. researchgate.netnih.gov
Stereochemical Control (Atropisomerism) Atroposelective Synthesis (e.g., using chiral catalysts or dynamic kinetic resolution)Chiral catalysts, organocatalysts (e.g., N-heterocyclic carbenes), reaction temperature. nih.gov

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques is employed to verify the molecular identity and structure of 2-(3,5-Dichlorophenyl)benzonitrile. These methods, including NMR, FT-IR, Raman, HRMS, and UV-Vis spectroscopy, collectively offer a comprehensive characterization of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide a distinct set of signals corresponding to each unique proton and carbon atom in the molecule's asymmetric structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the benzonitrile (B105546) ring (H-3, H-4, H-5, H-6) would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. The protons on the dichlorophenyl ring (H-2', H-4', H-6') would appear as a triplet for H-4' and a doublet for H-2' and H-6', consistent with their meta and ortho positions relative to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 13 distinct signals, one for each carbon atom, as there are no elements of symmetry in the molecule. The nitrile carbon (C≡N) is characteristically found downfield, typically in the range of 115-120 ppm. libretexts.org The carbon attached to the nitrile group (C-1) and the carbons bonded to chlorine (C-3' and C-5') would also show significant downfield shifts. The remaining aromatic carbons would resonate between approximately 120 and 145 ppm.

2D NMR Spectroscopy: To unambiguously assign these signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
C1 - - 112.0
C2 - - 144.0
C3 7.80 d 133.5
C4 7.65 t 129.0
C5 7.50 t 130.0
C6 7.70 d 133.0
CN - - 118.0
C1' - - 141.0
C2' 7.55 d 128.5
C3' - - 135.5
C4' 7.45 t 127.0
C5' - - 135.5

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. scispace.commdpi.com For this compound, these techniques are particularly useful for identifying key functional groups.

FT-IR Spectroscopy: The most prominent and diagnostic peak in the FT-IR spectrum would be the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2230-2210 cm⁻¹ region. nih.gov Other key absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and strong C-Cl stretching vibrations (typically in the 850-550 cm⁻¹ range). libretexts.org

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique. lbt-scientific.com The nitrile stretch, while strong in the IR, is also expected to give a strong, sharp signal in the Raman spectrum. Aromatic ring vibrations often produce more intense Raman signals than IR absorptions, making it a powerful tool for analyzing the skeletal structure. The symmetric vibrations of the substituted benzene (B151609) rings would be particularly Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H StretchAromatic3100-3000Medium-WeakMedium
C≡N StretchNitrile2230-2210Strong, SharpStrong, Sharp
C=C StretchAromatic Ring1600-1450Medium-StrongStrong
C-Cl StretchAryl Halide850-550StrongMedium
C-H Bend (out-of-plane)Aromatic900-675StrongWeak

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound, the molecular formula is C₁₃H₇Cl₂N.

The calculated monoisotopic mass can be compared to the experimentally determined value, with a match within a very small tolerance (typically < 5 ppm) providing unambiguous confirmation of the molecular formula. Furthermore, the presence of two chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which would be clearly observable in the mass spectrum and serve as further structural proof.

Table 3: Calculated Isotopic Distribution for the Molecular Ion [C₁₃H₇Cl₂N]⁺

m/z (Da) Relative Abundance (%) Isotope Composition
246.9956100.0¹²C₁₃ ¹H₇ ³⁵Cl₂ ¹⁴N
247.998914.2¹³C ¹²C₁₂ ¹H₇ ³⁵Cl₂ ¹⁴N
248.992665.4¹²C₁₃ ¹H₇ ³⁵Cl ³⁷Cl ¹⁴N
249.99609.3¹³C ¹²C₁₂ ¹H₇ ³⁵Cl ³⁷Cl ¹⁴N
250.989710.6¹²C₁₃ ¹H₇ ³⁷Cl₂ ¹⁴N

UV-Vis spectroscopy probes the electronic transitions within a molecule. The aromatic rings in this compound act as chromophores, which absorb UV radiation to promote π → π* transitions.

Compared to unsubstituted benzene, the presence of the nitrile and chloro substituents, as well as the biphenyl-like conjugation between the two rings, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Typically, substituted benzonitriles show strong absorptions in the 220-300 nm range. sphinxsai.comnih.gov The spectrum would likely display multiple bands corresponding to the different electronic transitions within the conjugated π-system.

Solid-State Structure Determination via X-ray Crystallography

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the ultimate confirmation of molecular structure by mapping the precise three-dimensional positions of atoms in the solid state. This technique would reveal exact bond lengths, bond angles, and the torsional angle between the two aromatic rings.

As of the current literature survey, a public crystal structure for this compound is not available. The following discussion is based on expected interactions for this type of molecule.

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. rsc.orgmdpi.com For this compound, several key supramolecular interactions would be expected to govern its crystal packing.

π-π Stacking: The electron-rich aromatic rings are likely to engage in π-π stacking interactions, where the rings align in either a parallel-displaced or a T-shaped (edge-to-face) arrangement to maximize electrostatic attraction.

Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), could act as halogen bond donors. They could interact with the electron-rich nitrile nitrogen atom or the π-system of an adjacent aromatic ring, which would act as halogen bond acceptors.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) introduces a significant dipole moment, which would lead to dipole-dipole interactions that help to organize the molecules in the crystal lattice.

Hirshfeld Surface Analysis and Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. figshare.com Although a crystal structure for this compound is not publicly available, a theoretical analysis based on its molecular structure and comparison with similar biphenyl (B1667301) derivatives can provide insights into its expected intermolecular contacts.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, the key interactions are anticipated to be H···H, C···H/H···C, and Cl···H/H···Cl contacts, which are common in chlorinated aromatic compounds. mdpi.com The presence of the nitrile group and the aromatic rings may also lead to C···N and π-π stacking interactions.

The percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface can be predicted by analogy with related structures.

Predicted Hirshfeld Surface Contact Percentages:

Intermolecular Contact Predicted Contribution (%) Significance
H···H30-40Represents the most significant contribution to the surface area.
C···H/H···C20-30Indicates interactions between aromatic rings.
Cl···H/H···Cl10-20Highlights the role of chlorine atoms in crystal packing.
N···H/H···N5-10Involves the nitrile group in hydrogen bonding.
C···C (π-π stacking)5-10Suggests potential stacking of the aromatic rings.

Note: These percentages are estimations based on analyses of similar chlorinated biphenyl compounds. figshare.commdpi.comicm.edu.pl

Gas-Phase and Solution-Phase Conformational Analysis

The conformational flexibility of this compound is primarily defined by the torsional or dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between the steric hindrance of the substituents and the electronic effects of π-conjugation.

Gas-Phase Conformation:

In the gas phase, where intermolecular packing forces are absent, the molecule is expected to adopt a non-planar conformation. google.comtandfonline.com The steric repulsion between the ortho-substituent (the nitrile-bearing phenyl group) and the protons on the dichlorophenyl ring would force the rings to twist relative to each other. Theoretical calculations on similar biphenyl systems suggest that the dihedral angle in the gas phase is typically around 44°. nih.govnih.gov The presence of bulky chlorine atoms is likely to further influence this angle.

Solution-Phase Conformation:

In the solution phase, the conformational equilibrium can be influenced by the solvent. The molecule may adopt a slightly different average conformation compared to the gas phase due to interactions with solvent molecules and the tendency to pack more efficiently. For biphenyl itself, the dihedral angle in solution is generally found to be smaller than in the gas phase, ranging from 19° to 32°. It is anticipated that this compound would follow a similar trend, with the specific angle being dependent on the polarity and nature of the solvent.

Predicted Conformational Data:

Phase Predicted Dihedral Angle (°) Dominant Influencing Factors
Gas Phase40 - 50Intramolecular steric hindrance.
Solution Phase20 - 40Solvent effects and crystal packing forces (in saturated solutions).

Note: These are predicted ranges based on studies of related biphenyl compounds. tandfonline.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-(3,5-Dichlorophenyl)benzonitrile

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. For this compound, these methods are crucial for elucidating its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. vub.be This method is used to determine the ground-state electronic structure and, consequently, the most stable molecular geometry of a compound. For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry. mdpi.comnih.gov

The optimization process systematically adjusts the positions of the atoms to minimize the total electronic energy of the molecule, thereby finding its most stable three-dimensional arrangement. The outcome of this process provides precise theoretical values for bond lengths, bond angles, and the crucial dihedral angle between the dichlorophenyl and benzonitrile (B105546) rings. This optimized structure is the foundation for all further computational analyses.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. science.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron. researchgate.netresearchgate.net

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These indices provide quantitative measures of different aspects of the molecule's reactivity. For this compound, these parameters would be derived from the calculated orbital energies to predict its behavior in chemical reactions.

Table 1: Global Chemical Reactivity Indices Derived from HOMO-LUMO Energies

Descriptor Symbol Formula Description
Ionization PotentialII ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron AffinityAA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativityχχ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardnessηη = (I - A) / 2Measures the resistance of the molecule to change its electron configuration.
Global SoftnessSS = 1 / (2η)The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.
Electrophilicity Indexωω = μ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is plotted on the molecule's surface, with different colors representing different values of the electrostatic potential.

For this compound, an MEP map would reveal:

Negative Regions (Red to Yellow): These areas are electron-rich and are susceptible to electrophilic attack. Such regions would be expected around the electronegative nitrogen atom of the nitrile group and the two chlorine atoms due to their high electron density. iucr.org

Positive Regions (Blue): These areas are electron-poor and are favorable for nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the benzene (B151609) rings.

Neutral Regions (Green): These areas indicate a relatively neutral electrostatic potential, often found over the carbon framework of the aromatic rings.

The MEP map provides a clear, intuitive picture of the molecule's polarity and its likely points of interaction with other chemical species. researchgate.net

Computational methods can simulate various types of molecular spectra, which can then be compared with experimental data to validate the accuracy of the theoretical model. researchgate.net Following the geometry optimization of this compound, its vibrational (FT-IR and FT-Raman) and NMR spectra can be calculated.

Vibrational Spectra: The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as the C≡N stretch of the nitrile group, C-Cl stretches, and various aromatic ring vibrations. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. acs.org Comparing these calculated shifts with experimental spectra helps confirm the molecular structure.

A strong correlation between the simulated and experimental spectra would affirm that the computationally determined geometry and electronic structure are accurate representations of the real molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on static properties, molecular modeling and dynamics simulations can explore the dynamic behavior and conformational landscape of a molecule.

The structure of this compound is not rigid; rotation can occur around the single bond connecting the dichlorophenyl and benzonitrile rings. Conformational analysis is the study of the energy changes that occur as this bond rotates. libretexts.org

To analyze the conformational stability, a potential energy surface (PES) scan is performed. tandfonline.com This involves systematically rotating the dihedral angle between the two rings (e.g., in 10-degree increments) and calculating the molecule's energy at each step using DFT. The resulting plot of energy versus dihedral angle reveals:

Energy Minima: These correspond to the most stable conformations (rotamers) where steric hindrance between the two rings is minimized.

Energy Maxima: These represent the least stable, transition-state conformations where steric repulsion is at its peak.

This analysis is crucial for identifying the preferred three-dimensional shape of the molecule in solution and understanding how its conformation might influence its interactions with other molecules. conicet.gov.arum.es

Solvent Effects and Implicit/Explicit Solvation Models

In computational chemistry, the surrounding solvent environment can significantly influence the conformation, reactivity, and electronic properties of a molecule like this compound. The accurate modeling of these solvent effects is crucial for obtaining meaningful theoretical predictions. This is typically achieved through two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the interactions are calculated based on the bulk properties of the solvent. A widely used implicit solvation model is the Polarizable Continuum Model (PCM). In the context of polychlorinated biphenyls (PCBs), which are structurally related to this compound, the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) has been employed in conjunction with Density Functional Theory (DFT) to optimize molecular structures and predict properties like half-lives. researchgate.net For instance, the optimization of 62 PCB congeners was successfully carried out using the IEF-PCM model, indicating its utility for halogenated biphenyl (B1667301) systems. researchgate.net The choice of solvent in the model, such as 1-octanol, can be used to mimic biological environments. acs.org

Explicit Solvation Models: In contrast, explicit solvation models involve the individual representation of a specific number of solvent molecules around the solute. This approach allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. While computationally more intensive, explicit models can provide a more accurate description of the local solvent structure. For example, studies on the conformation of biphenyl derivatives have shown that the surrounding solvent molecules can determine the molecular conformation and, consequently, the reaction viability and selectivity. frontiersin.org Research on an epoxy nitrile compound demonstrated that it is surrounded by a specific number of solvent molecules (five benzene or four toluene (B28343) molecules) in its first solvation sphere. frontiersin.org This explicit shell of solvent molecules plays a critical role in controlling the conformation of the solute and the transition states of reactions. frontiersin.org

The conformational flexibility of the biphenyl core in this compound, specifically the torsional angle between the two phenyl rings, is particularly susceptible to solvent effects. The balance between the steric repulsion of the substituents and the electronic stabilization of a planar conformation can be modulated by the polarity of the solvent. nih.gov Theoretical studies on biphenyl have shown that the equilibrium torsional angle is around 44.4°, with small energy barriers to rotation. wikipedia.org However, the introduction of substituents, as in the case of this compound, and the presence of a solvent can alter this landscape.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds, respectively. These models are built on the principle that the activity or property of a compound is a function of its molecular structure.

Descriptor Calculation and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical information of a molecule. For a compound like this compound, a wide array of descriptors can be calculated, including:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These are based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These relate to the electronic properties, such as dipole moment and orbital energies (e.g., HOMO and LUMO).

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure. For instance, quantum chemical descriptors have been used to build QSPR models for predicting the properties of polymers. researchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive model. Techniques like genetic algorithms (GA) combined with multiple linear regression (MLR) are often employed for this purpose. In a study on N-nitroso compounds, which also contain nitrile groups, a GA-MLR approach was used to select eight molecular descriptors that could effectively predict their acute oral toxicity. mdpi.com

A notable approach is the Hologram QSAR (HQSAR), which uses molecular holograms as descriptors. These are 2D fingerprints that encode information about molecular fragments. In a study of nitrile-containing cruzain inhibitors, HQSAR models were developed using atoms, bonds, and hydrogen atoms as fragment distinctions, leading to highly predictive models. tandfonline.comnih.gov

Statistical Validation of QSAR/QSPR Models

The reliability and predictive power of a QSAR/QSPR model must be rigorously assessed through statistical validation. This involves both internal and external validation techniques.

Internal Validation: This is typically performed using methods like leave-one-out cross-validation (q²). A high q² value (e.g., > 0.5) indicates the model's robustness and good internal predictive ability. For example, a highly predictive HQSAR model for nitrile-containing cruzain inhibitors yielded a q² of 0.70. tandfonline.comnih.gov

External Validation: The model's ability to predict the activity or property of new, unseen compounds is evaluated using an external test set. The predictive performance is often measured by the predictive r² (pred_r²). In the same study on cruzain inhibitors, the HQSAR model showed a satisfactory predictive r² of 0.65 on an external dataset of 121 compounds. tandfonline.comnih.gov

The following table illustrates typical statistical parameters used for validating QSAR models, with example values taken from a study on nitrile-containing inhibitors. tandfonline.comnih.gov

Statistical ParameterDescriptionExample Value
Coefficient of determination for the training set0.95
Coefficient of determination for leave-one-out cross-validation0.70
Predictive r²Coefficient of determination for the external test set0.65
SEEStandard error of the estimate0.26
F-valueFisher's F-test value, indicating the statistical significance of the model-

Chemometric Approaches (e.g., Cluster Analysis, Principal Component Analysis)

Chemometric methods are statistical techniques used to extract meaningful information from complex chemical data. For compounds like this compound, which belong to the broader class of halogenated biphenyls, chemometrics can be particularly useful for classification and pattern recognition.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components. This allows for the visualization of the data in a lower-dimensional space. In the context of PCBs, PCA has been used to evaluate complex chromatographic profiles, viewing each analysis as a point in a multi-dimensional space. usgs.gov This helps in understanding the behavior of different Aroclor mixtures and comparing them to environmental samples. usgs.gov

Cluster Analysis: This method groups a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. For PCBs, cluster analysis has been applied to concentration data from ambient air samples to identify relationships between different congeners and meteorological parameters. nih.gov It has also been used to confirm that the relative compositions of PCBs in soil are primarily determined by their physicochemical properties and persistence. bioone.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Target Identification and Binding Mode Prediction

For a molecule like this compound, the first step in a molecular docking study would be the identification of a potential biological target. Given that nitrile-containing compounds have been investigated as inhibitors of various enzymes rsc.org, and halogenated aromatic compounds can exhibit a range of biological activities science.gov, potential targets could include enzymes like cytochrome P450s or other proteins implicated in relevant biological pathways.

Once a target is identified, molecular docking simulations can be performed to predict the binding mode of this compound within the active site of the receptor. For example, in a study of halogenated thiosemicarbazones, molecular docking was used to investigate the interactions with the active site of the tyrosinase enzyme. nih.gov The results suggested that the inhibition mechanism involves an interaction between a sulfur atom and copper ions in the active site. nih.gov

Similarly, docking studies on di-ortho-substituted halogenated biphenyls with the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase have suggested that these compounds could be effective antifungal agents. scivisionpub.com The docking results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in a study of pyrimidine (B1678525) nitrile-pyrazoline hybrids as antimalarial agents, covalent docking was performed to investigate the interaction with the cysteine residue of falcipain-2. researchgate.net

The following table provides an example of the kind of data that can be obtained from a molecular docking study, based on findings for halogenated hydrazones. thaiscience.info

Compound IDSubstituent PositionBinding Free Energy (kcal/mol)Key Interacting Residues
3dortho-chloro-28.5(Hypothetical)
3ipara-bromo-29.1(Hypothetical)
Doxorubicin(Positive Control)-30.9(Hypothetical)

This data can help in understanding the structure-activity relationships and in guiding the design of more potent analogs.

Homology Modeling in Ligand Design

Homology modeling, also referred to as comparative modeling, is a powerful computational technique used to generate a three-dimensional (3D) model of a protein when its atomic-resolution structure has not been determined experimentally. nih.govacs.org The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. acs.org This approach is particularly crucial in drug discovery and ligand design, as it provides the structural framework of a target protein necessary for structure-based design strategies, even when experimental structures from methods like X-ray crystallography are unavailable. nih.govacs.org

The process of homology modeling involves several key steps: first, identifying a suitable template protein with a known 3D structure and significant sequence identity to the target protein. acs.orgamegroups.org This is followed by aligning the amino acid sequence of the target protein with that of the template. acs.org A 3D model of the target is then constructed based on this alignment, and finally, the model is refined and validated to ensure its stereochemical quality and accuracy. acs.orgamegroups.org The resulting model provides critical insights into the architecture of the ligand-binding site.

Once a reliable homology model of a target protein is generated, it serves as a foundational tool for ligand design. Molecular docking simulations can be performed to predict how potential ligands, such as derivatives of this compound, might bind to the target. mdpi.com This computational docking process explores possible binding conformations and orientations of a ligand within the protein's active site, estimating the binding affinity and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

While specific research detailing the use of homology modeling for ligands based on the this compound scaffold is not extensively documented in the reviewed literature, this methodology is widely applied to structurally related compounds. For instance, in the development of novel α-glucosidase inhibitors, a homology model of the enzyme was constructed to understand the binding mechanisms of potent inhibitors. researchgate.net This is a critical approach when no experimental structure of the target enzyme is available. The study used the crystal structure of Saccharomyces cerevisiae isomaltase, which shares a high sequence similarity (72.4%), as a template to build the α-glucosidase model. researchgate.net

This model was then used in molecular docking studies to investigate a series of newly synthesized triazine-triazole derivatives. The findings revealed that the most potent compounds, including one bearing a 2,5-dichloro substitution on a phenyl ring, fit well into the active site of the modeled enzyme. researchgate.net The docking results provided a structural rationale for the observed inhibitory activity, highlighting crucial interactions.

Table 1: Molecular Docking Results of Dichlorophenyl-Containing Inhibitor with α-Glucosidase Homology Model

CompoundDescriptionBinding Affinity (IC50)Key Interacting ResiduesInteraction Type
Compound 7iTriazine-triazole derivative with a 2,5-dichlorophenyl moiety11.63 ± 0.15 µMArg-312, Arg-439Arene-Cation Interaction

The insights gained from such homology modeling and docking studies are invaluable for medicinal chemistry. They guide the rational design and optimization of lead compounds by suggesting specific structural modifications to enhance binding affinity and selectivity, ultimately accelerating the discovery of new therapeutic agents. nih.gov

Structure Function Relationships and Derivative Studies

Design, Synthesis, and Evaluation of 2-(3,5-Dichlorophenyl)benzonitrile Derivatives

The design of derivatives of this compound often involves modifying key functional groups to enhance specific interactions with biological targets or to alter material characteristics. A common synthetic strategy involves the reaction of 3,5-dichlorobenzoyl chloride with various arylamine compounds. This process typically occurs in a solvent like N,N'-dimethylformamide at elevated temperatures to produce a range of dichlorobenzamide derivatives. researchgate.nettib.eu Another synthetic route is the Sandmeyer reaction, which introduces a nitrile group to an aromatic ring. This method starts with the diazotization of 3,5-dichloroaniline, followed by treatment with copper(I) cyanide to yield the benzonitrile (B105546).

The evaluation of these derivatives is crucial for determining their potential. For instance, in the context of anticancer research, newly synthesized compounds are often tested for their cytotoxic activity against various human cancer cell lines. mdpi.com Techniques like the XTT cell viability assay are employed to quantify the antiproliferative effects. mdpi.com

Derivative Type General Synthetic Approach Evaluation Method
DichlorobenzamidesReaction of 3,5-dichlorobenzoyl chloride with arylaminesSpectroscopic analysis (NMR, IR), X-ray crystallography
BenzonitrilesSandmeyer reaction of 3,5-dichloroanilineCytotoxicity assays (e.g., XTT) against cancer cell lines

Systematic Structure-Activity Relationship (SAR) Analysis for Biological or Material Performance

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a compound influences its biological activity or material properties.

The presence and position of halogen atoms on the phenyl ring can significantly affect a molecule's interactions. Halogen bonds, a type of non-covalent interaction, can play a crucial role in the binding of a ligand to a biological target. For example, a bromine atom can form a halogen bond with the backbone nitrogen atom of an amino acid like phenylalanine, enhancing the ligand's affinity for the binding pocket. nih.gov The specific pattern of dichlorination in this compound influences its electronic properties and steric profile, which are critical determinants of its interaction with other molecules.

The nitrile group is a key functional group that can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. Modifications to this group, such as its replacement with other electron-withdrawing or electron-donating groups, can profoundly impact the compound's binding affinity and selectivity for a particular target. In drug design, the nitrile group can be a crucial pharmacophore that interacts with specific residues in a protein's active site.

Altering the linker between the two aromatic rings and modifying the core benzonitrile scaffold are common strategies in derivative design. The flexibility and length of the linker can affect the orientation of the phenyl rings relative to each other, which in turn influences how the molecule fits into a binding site. Variations in the core scaffold, such as the introduction of heterocyclic rings, can lead to the discovery of compounds with entirely new biological activities or material properties.

Ligand-Target Interactions: In Silico Approaches

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between a ligand and its macromolecular target.

Molecular docking simulations can provide insights into the binding mode of this compound derivatives with proteins or other biological macromolecules. f1000research.com These simulations predict the preferred orientation of the ligand within the binding site and estimate the binding affinity. For example, docking studies can reveal key hydrogen bond and hydrophobic interactions that stabilize the ligand-target complex. The results of molecular docking can guide the design of new derivatives with improved potency and selectivity. f1000research.com For instance, a study on novel 1,3-diazetidin-2-one derivatives used molecular docking to investigate their binding affinity to the epidermal growth factor receptor (EGFR). f1000research.com

Compound/Derivative Target Key Interactions Observed in Docking
Novel 1,3-diazetidin-2-one derivativesEpidermal Growth Factor Receptor (EGFR)Not specified in the provided text
4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamidePPARγ ligand binding domainHalogen bond with Phe282, van der Waals interactions

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are a crucial component of computational chemistry and drug design, providing a quantitative measure of the affinity between a ligand, such as this compound, and a target protein. These calculations can predict the stability of the ligand-protein complex, with a more negative binding energy typically indicating a stronger and more stable interaction. Methods for these calculations range from relatively fast molecular mechanics-based scoring functions to more computationally intensive and accurate methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).

Interaction hotspot identification is a complementary analysis that maps the key residues or regions within a protein's binding site that contribute most significantly to the binding energy. These hotspots are often comprised of amino acids that form critical hydrogen bonds, hydrophobic interactions, pi-stacking interactions, or electrostatic interactions with the ligand.

For a molecule like this compound, one could hypothesize the types of interactions that would be significant in a binding context:

Hydrophobic Interactions: The two chlorine atoms on the phenyl ring would significantly enhance its hydrophobicity, likely favoring interactions with nonpolar pockets in a protein binding site.

Pi-Stacking and Pi-Cation Interactions: The two aromatic rings (the dichlorophenyl group and the phenyl ring of the benzonitrile) could engage in pi-pi stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Dipole-Dipole and Polar Interactions: The nitrile (-C≡N) group has a strong dipole moment and can act as a hydrogen bond acceptor.

Without specific studies on this compound, a detailed data table of binding energies and a list of specific interaction hotspots cannot be provided. The scientific community has conducted such studies on various other benzonitrile derivatives, revealing insights into their binding modes. For instance, studies on other dichlorophenyl-containing compounds have highlighted the importance of hydrophobic and electrostatic forces in their binding affinity to specific targets. However, directly extrapolating these findings to this compound would be speculative without dedicated computational analysis of this precise molecule.

Further research, including molecular docking of this compound into various protein targets followed by molecular dynamics simulations, would be required to accurately calculate its binding free energy and identify the specific amino acid residues that form its interaction hotspots.

Advanced Research Applications

Applications in Advanced Materials Science

The inherent properties of the benzonitrile (B105546) moiety, such as its rigidity, polarity, and ability to participate in electronic interactions, make it a valuable component in the design of novel materials. The addition of a 3,5-dichlorophenyl group can further modify these properties, influencing factors like molecular packing, solubility, and electronic characteristics.

Precursors for Organic Electronic Materials (e.g., OLEDs)

Benzonitrile derivatives are actively investigated for their role in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds can serve as building blocks for larger, multifunctional molecules that exhibit properties like Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. While specific studies detailing the use of 2-(3,5-Dichlorophenyl)benzonitrile as an OLED precursor are not prominent, the general class of donor-acceptor benzonitrile compounds has shown potential for creating materials with tunable and stimuli-responsive light emission characteristics suitable for advanced optoelectronic applications. The electron-withdrawing nature of the nitrile and dichloro-substituted phenyl groups makes this scaffold a candidate for designing acceptor moieties in such systems.

Components in Liquid Crystalline Systems

The development of liquid crystals often relies on molecules with rigid, rod-like structures and polar functional groups. Benzonitrile derivatives are well-established in this field. For instance, research on 2,3,4-trihydroxy benzonitrile connected to cyanobiphenyl units has led to the synthesis of trimeric liquid crystals that exhibit stable nematic phases over wide temperature ranges, including at ambient temperatures. The defining characteristic of these materials is the combination of a rigid core with polar terminal groups (like the cyano group) which encourages the formation of ordered, fluid phases. The structure of this compound, featuring two aromatic rings and a polar nitrile group, provides the foundational characteristics of a mesogen, or a molecule that can form liquid crystal phases. The specific chlorine substitution pattern would influence intermolecular interactions and, consequently, the thermal and phase behavior of any resulting liquid crystalline system.

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline polymers with highly ordered structures. Their synthesis relies on the use of molecular building blocks that can form strong, directional bonds. The nitrile group of benzonitrile derivatives is a versatile functional group for this purpose, capable of participating in cyclotrimerization reactions to form the triazine rings that link covalent triazine frameworks (CTFs), a subclass of COFs.

Recent research has demonstrated the synthesis of highly stable, benzonitrile-functionalized COFs. These materials exhibit high specific surface area and chemical stability, making them suitable for applications such as solid-phase microextraction. The incorporation of a this compound unit as a building block would be expected to influence the resulting framework's pore size, surface chemistry, and functionality, potentially tailoring it for specific adsorption or catalytic applications.

Table 1: Properties of Benzonitrile-Functionalized Covalent Organic Frameworks This table presents data for a representative benzonitrile COF (TpBD-CN-COF) to illustrate the potential characteristics of frameworks built with such units.

PropertyDescriptionSignificanceReference
High Specific Surface AreaProvides a large number of sites for interaction and adsorption.Crucial for applications in gas storage, separation, and catalysis.
High Thermal StabilityThe material can withstand high temperatures without decomposing.Allows for use in a wider range of operating conditions.
High Chemical StabilityResistant to degradation in both strongly acidic and alkaline media.Enhances durability and longevity in harsh chemical environments.
Mesoporous StructureContains pores with diameters between 2 and 50 nanometers.Facilitates the diffusion of molecules to and from the active sites within the framework.

Application as Corrosion Inhibitors for Metallic Substrates

Organic compounds containing heteroatoms (like nitrogen) and aromatic rings are often effective corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

Studies on various benzonitrile derivatives have shown them to be effective corrosion inhibitors for carbon steel. The inhibition efficiency typically increases with the concentration of the compound. The nitrogen atom of the nitrile group and the pi-electrons of the phenyl rings are key to the adsorption process. The presence of the dichlorophenyl group in this compound would likely enhance its effectiveness due to increased molecular size and electron density, which can promote stronger adsorption on the metal surface.

Table 2: Corrosion Inhibition Efficiency of Benzonitrile Azo Dyes on Carbon Steel in 1 M HCl This table shows representative data for related benzonitrile derivatives to illustrate the general performance of this class of compounds as corrosion inhibitors.

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)550-
1 x 10⁻⁵24056.4
5 x 10⁻⁵15072.7
1 x 10⁻⁴10081.8
5 x 10⁻⁴4591.8

Role in Agrochemical and Pest Control Research

Benzonitrile-based compounds have a history of use in agriculture as herbicides. The specific arrangement of substituents on the phenyl ring is critical to their biological activity and mode of action. For example, the herbicide dichlobenil (B1670455) is 2,6-dichlorobenzonitrile, a structural isomer of the title compound.

Investigation of Molecular Mechanisms of Action (e.g., GABA Receptor Antagonism)

The mechanisms of action for benzonitrile herbicides are diverse. Some, like bromoxynil (B128292) and ioxynil, act as mitochondrial uncouplers, disrupting energy production in target weeds. The related compound dichlobenil (2,6-dichlorobenzonitrile) is known to be an inhibitor of cellulose (B213188) biosynthesis in plants.

In the context of pest (insect) control, many neurotoxic insecticides function by interfering with neurotransmitter receptors. One of the most important targets in the insect central nervous system is the gamma-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. Antagonists of this receptor block the normal inhibitory signaling of GABA, leading to hyperexcitation, convulsions, and death of the insect. While a direct link between this compound and GABA receptor antagonism is not established in available research, the exploration of novel small molecules with insecticidal properties often includes screening for activity at this critical neuroreceptor site. The dichlorophenyl moiety is present in other compounds known to interact with biological targets, making the investigation of this molecule's specific mechanism of action a valid avenue for future agrochemical research.

Development of Targeted Pest Control Agents

The development of novel pesticides is a critical area of research aimed at improving agricultural productivity and managing vector-borne diseases. researchgate.net The chemical structure of this compound incorporates features found in several classes of known insecticides. The dichlorophenyl group, for instance, is a common substituent in a variety of pesticides, contributing to their lipophilicity and ability to penetrate insect cuticles. Similarly, the benzonitrile group can be found in herbicides and insecticides, where it may play a role in binding to target proteins. nih.gov

Research into analogues of existing insecticides often involves the synthesis and evaluation of compounds with similar structural features. For example, studies on benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have demonstrated that substitutions on the benzene (B151609) rings can significantly impact insecticidal activity. researchgate.net The this compound structure could serve as a foundational scaffold for creating a new library of potential pest control agents. By modifying the substitution patterns on either of the phenyl rings or by introducing different functional groups, researchers can systematically explore the structure-activity relationships (SAR) to identify compounds with high potency and selectivity against specific insect pests.

The following table outlines hypothetical insecticidal activity data for a series of derivatives based on the this compound scaffold, illustrating a potential research direction.

Compound IDR1 SubstitutionR2 SubstitutionTarget PestLC50 (mg/L)
DPB-001HHSpodoptera litura15.2
DPB-0024-OCH3HSpodoptera litura12.5
DPB-003H4-FSpodoptera litura9.8
DPB-0044-OCH34-FSpodoptera litura7.1

This is a hypothetical data table for illustrative purposes.

Intermediates in Medicinal Chemistry Lead Optimization

The benzophenone (B1666685) scaffold is recognized as a ubiquitous structure in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide range of biological activities. researchgate.net The structural similarity of this compound to such scaffolds suggests its potential as a valuable intermediate in the lead optimization phase of drug discovery.

Rational Design of Bioactive Small Molecules Based on this compound Scaffold

Rational drug design is a key strategy in the development of new therapeutic agents. It involves the design and synthesis of new molecules with a specific pharmacological action. nih.gov The this compound scaffold provides a rigid framework that can be systematically modified to explore interactions with biological targets. The dichlorophenyl moiety can participate in hydrophobic and halogen bonding interactions, while the nitrile group can act as a hydrogen bond acceptor.

The design of bioactive small molecules often starts with a known active scaffold, which is then elaborated to improve potency, selectivity, and pharmacokinetic properties. The this compound core can be utilized to design inhibitors of various enzymes or receptor antagonists. For example, biphenyl (B1667301) derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.

A hypothetical research program could involve the synthesis of a library of compounds where different substituents are introduced onto the benzonitrile ring of the this compound scaffold. These new derivatives would then be screened against a panel of biological targets to identify lead compounds for further optimization.

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools

In modern drug discovery, computational tools are extensively used to predict the drug-like properties and ADMET profiles of new chemical entities. sciforschenonline.org These in silico methods help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

The drug-likeness of a molecule is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational software can quickly calculate these properties for a large number of virtual compounds.

ADMET prediction involves more complex computational models that estimate a compound's absorption, distribution, metabolism, excretion, and potential toxicity. These predictions are crucial for identifying potential liabilities early in the drug discovery process. For instance, a high predicted hepatotoxicity or poor oral bioavailability could lead to the deprioritization of a compound.

The following table presents a computationally predicted ADMET profile for this compound and a hypothetical derivative.

PropertyThis compound2-(3,5-Dichlorophenyl)-5-fluorobenzonitrile
Molecular Weight248.09266.08
logP4.54.7
Hydrogen Bond Donors00
Hydrogen Bond Acceptors11
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationHighHigh
CYP2D6 InhibitionInhibitorInhibitor
AMES MutagenicityNon-mutagenNon-mutagen
HepatotoxicityLow riskLow risk

This is a hypothetical data table based on general computational predictions for similar structures.

Future Research Directions and Translational Opportunities

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the way chemists approach the synthesis and analysis of molecules. nih.govpreprints.org These computational tools can process vast datasets to identify patterns and make predictions, drastically reducing the time and resources required for traditional experimental approaches. preprints.org

AI-Driven Retrosynthesis and Reaction Prediction

Table 1: Hypothetical Retrosynthetic Routes for 2-(3,5-Dichlorophenyl)benzonitrile Proposed by AI

Route IDKey DisconnectionProposed PrecursorsPotential Advantages
AI-R01 C-C (Biaryl Bond)2-Bromobenzonitrile & 3,5-Dichlorophenylboronic AcidWell-established (Suzuki coupling), high functional group tolerance.
AI-R02 C-CN (Nitrile Group)2-(3,5-Dichlorophenyl)benzaldehydeDirect conversion from an aldehyde, potentially fewer steps.
AI-R03 C-Cl (Chlorination)2-PhenylbenzonitrileLate-stage functionalization, may offer different impurity profile.
AI-R04 Novel Ring FormationSimpler aromatic precursorsUnconventional approach, potential for higher atom economy. acs.org

This table is illustrative and represents the type of output an AI retrosynthesis tool might generate.

Machine Learning for Predictive Modeling of Compound Properties

Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules before they are synthesized. researcher.lifenih.gov Quantitative Structure-Activity Relationship (QSAR) models can correlate a molecule's structural features with its biological activity, toxicity, or pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govwikipedia.org

For this compound, a QSAR model could be developed by training it on a dataset of structurally similar compounds, such as other polychlorinated biphenyls (PCBs) or biaryl nitriles with known properties. researcher.lifenih.govresearchgate.net Such a model could predict key parameters like its potential bioaccumulation factor, metabolic stability, and affinity for various biological targets. This predictive capability allows for the early-stage filtering and prioritization of compounds, ensuring that experimental efforts are focused on molecules with the most promising profiles. epa.gov

Table 2: Example of ML-Predicted Properties for this compound

PropertyPredicted ValueMethodImplication for Research
LogP (Lipophilicity) 4.8 ± 0.4Random Forest Regression researcher.lifeHigh lipophilicity, may influence solubility and bioaccumulation.
Aqueous Solubility LowGradient Boosting ModelChallenges for formulation, potential for bioavailability issues.
Metabolic Stability Moderate to HighSupport Vector MachineDichloro-substitution may resist enzymatic degradation.
hERG Inhibition Low ProbabilityClassification ModelReduced risk of cardiac toxicity.

Note: The values in this table are hypothetical examples of predictions from machine learning models and are for illustrative purposes only.

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for this compound, high-throughput techniques are indispensable. These methods involve the use of automation and robotics to synthesize and test large numbers of compounds simultaneously. rsc.orgescholarship.org

Automated synthesis platforms can be employed to create a library of analogues based on the this compound scaffold. rsc.orgnih.gov By systematically varying the substituents on either aromatic ring, researchers can generate hundreds or thousands of distinct molecules in a short period. This process, often carried out in microtiter plates, allows for the rapid exploration of the chemical space around the core structure. nih.gov

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) against a wide array of biological targets. HTS assays, which can be biochemical or cell-based, are designed to quickly identify "hits"—compounds that exhibit a desired biological activity. nih.gov This combination of automated synthesis and screening dramatically increases the efficiency of identifying lead compounds for potential therapeutic or agrochemical applications. uci.edu

Sustainable and Green Chemistry Aspects in Compound Production

Modern chemical manufacturing places a strong emphasis on sustainability and minimizing environmental impact. The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgorganic-chemistry.org

For the production of this compound, future research should focus on developing synthetic routes that adhere to these principles. This includes:

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product, such as exploring catalytic C-H activation strategies to avoid the use of pre-functionalized starting materials. acs.orggreenchemistry.ru

Safer Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.net

Energy Efficiency : Utilizing catalytic processes that operate at lower temperatures and pressures, thereby reducing energy consumption. medcraveonline.com

Waste Reduction : A key metric in green chemistry is Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. nih.govacs.orgacsgcipr.org The goal is to design a synthesis with the lowest possible PMI. acs.orgacsgcipr.org

For instance, a traditional multi-step synthesis involving protecting groups and stoichiometric reagents could be redesigned as a more streamlined, catalyst-driven process in a green solvent, significantly improving its environmental footprint. uni-lj.sitaylorfrancis.com

Table 3: Comparison of Traditional vs. Green Synthesis Metrics (Hypothetical)

MetricTraditional RouteGreen RouteImprovement
Number of Steps 5260% Reduction
Solvent Type Dichloromethane, Toluene (B28343)Water, EthanolElimination of Halogenated Solvents
Catalyst Stoichiometric Reagents0.5 mol% Palladium CatalystDrastic Reduction in Reagent Waste
Process Mass Intensity (PMI) ~450~75~83% Reduction

This table provides a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles.

Interdisciplinary Collaborations for Innovative Applications

Computational chemists can use AI and ML to guide the design and prioritization of new analogues. frontiersin.org Synthetic organic chemists are then needed to develop efficient and scalable methods for their production. the-scientist.com Pharmacologists and biologists will design and execute high-throughput screens to evaluate the biological activity of these compounds and elucidate their mechanisms of action. Finally, chemical engineers play a critical role in optimizing and scaling up the synthesis for potential commercial production, ensuring the process is safe, cost-effective, and sustainable. acs.org This integrated, multidisciplinary approach is essential to unlock the full potential of this compound and translate fundamental research into tangible, innovative applications.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(3,5-Dichlorophenyl)benzonitrile?

Answer:
The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or Ullmann-type couplings to attach the dichlorophenyl moiety to the benzonitrile core. For example:

  • Palladium-catalyzed coupling between a boronic acid derivative of 3,5-dichlorophenyl and a bromobenzonitrile precursor under inert atmosphere (e.g., argon) .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and ligand selection) to enhance yield and purity. Common solvents include DMF or THF, with bases like K₂CO₃ .
  • Post-synthesis purification via column chromatography or recrystallization to isolate the target compound from byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to chlorine’s electronegativity) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Infrared (IR) Spectroscopy : Identification of the nitrile group (C≡N stretch ~2220 cm⁻¹) and chloro-substituents .

Advanced: How can researchers design experiments to investigate the biological interactions of this compound?

Answer:
To study biological activity:

  • Enzyme Inhibition Assays : Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity with target enzymes (e.g., cytochrome P450 isoforms) .
  • Molecular Docking Simulations : Employ software like AutoDock Vina to predict binding modes, leveraging crystallographic data of homologous enzymes .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C labeling) to track intracellular accumulation in model cell lines .
  • Toxicity Profiling : Assess cytotoxicity via MTT assays and compare with structurally related analogs to establish SAR (Structure-Activity Relationships) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for halogenated benzonitriles?

Answer:
Discrepancies may arise from:

  • Purity Variability : Validate compound purity using HPLC and elemental analysis to rule out impurities as confounding factors .
  • Experimental Conditions : Compare assay parameters (e.g., pH, temperature, solvent composition) that may alter compound stability or solubility .
  • Substituent Effects : Analyze electronic (e.g., Hammett σ values) and steric influences of substituents (e.g., Cl vs. F) on reactivity using computational tools like Gaussian .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

Advanced: What methodologies are recommended for studying the environmental fate of this compound?

Answer:
Environmental studies should include:

  • Degradation Pathways : Use HPLC-MS to identify photolytic or microbial degradation products in simulated environmental matrices (e.g., soil/water systems) .
  • Ecotoxicity Assays : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) following OECD guidelines .
  • Bioaccumulation Potential : Measure logP values experimentally (shake-flask method) or predict via software (e.g., EPI Suite) to assess persistence .
  • Regulatory Compliance : Cross-reference with EPA DSSTox databases for hazard classification and regulatory thresholds .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound derivatives?

Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cross-coupling reactions .
  • Solvent Modeling : Use COSMO-RS to optimize solvent selection for reaction efficiency and yield .
  • Reaction Mechanism Elucidation : Simulate intermediates (e.g., Pd complexes) using Gaussian or ORCA to refine catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.